An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxycoumarin: Chemical Properties and Structure
An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxycoumarin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-(chloromethyl)-7-hydroxycoumarin. This coumarin derivative is a significant compound in various research fields, including medicinal chemistry and cell biology, due to its notable biological activities as an antioxidant, an inhibitor of specific carbonic anhydrase isoforms, and its utility as a fluorescent probe.
Core Chemical Properties
4-(Chloromethyl)-7-hydroxycoumarin, a derivative of coumarin, possesses a distinct set of physicochemical properties that are crucial for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃ | [1] |
| Molecular Weight | 210.61 g/mol | [1] |
| CAS Number | 25392-41-0 | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (10 mM), THF, and DMF. | [1][4] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
Structural Information
The chemical structure of 4-(chloromethyl)-7-hydroxycoumarin is foundational to its chemical reactivity and biological activity. Its systematic IUPAC name is 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. The structure is characterized by a benzopyrone core, with a chloromethyl group at the 4-position and a hydroxyl group at the 7-position.
| Structural Identifier | Value | Source |
| IUPAC Name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | [3] |
| InChI | 1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | [3] |
| InChI Key | TXSLBPGPBNGHRW-UHFFFAOYSA-N | [3] |
| SMILES | O=C1OC(C=C2O)=C(C=C2)C(CCl)=C1 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 4-(chloromethyl)-7-hydroxycoumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a key technique for confirming the structure of the compound. A study has reported ¹H NMR data for a brominated derivative in deuterated methanol (CD₃OD), which can provide insights into the expected shifts for the parent compound.[3] Another study utilized DMSO-d6 as the solvent and TMS as the internal reference for NMR analysis of similar coumarin derivatives.[5]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV absorption spectra of 4-(chloromethyl)-7-hydroxycoumarin have been recorded in various solvents, including tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-(chloromethyl)-7-hydroxycoumarin would be expected to show characteristic peaks for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, and the C-Cl bond of the chloromethyl group.
Experimental Protocols
Synthesis of 4-(chloromethyl)-7-hydroxycoumarin
A common method for the synthesis of 4-(chloromethyl)-7-hydroxycoumarin involves the Pechmann condensation. A detailed protocol is described in a patent, which involves the reaction of resorcinol with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid.[6]
Procedure:
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Resorcinol is slowly added to concentrated H₂SO₄ under cooling.
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The mixture is continuously stirred.
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Ethyl 4-chloroacetoacetate is added to the mixture.
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The resulting mixture is stirred at room temperature overnight.
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The reaction liquid is then slowly poured into an ice-water bath.
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The mixture is stirred for one hour at room temperature to facilitate the precipitation of the solid product.
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The solid is collected by filtration.
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The crude product is recrystallized from ethyl acetate and dried to yield 4-(chloromethyl)-7-hydroxycoumarin.[6]
Caption: A flowchart illustrating the key steps in the synthesis of 4-(chloromethyl)-7-hydroxycoumarin.
Biological Activity and Signaling Pathways
4-(Chloromethyl)-7-hydroxycoumarin exhibits a range of biological activities that are of interest to researchers in drug development.
Carbonic Anhydrase Inhibition
This compound is a known inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2] Coumarins are believed to act as prodrugs. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase enzyme. The resulting 2-hydroxy-cinnamic acid derivative then binds to the enzyme's active site, leading to inhibition.[1][7]
Caption: The proposed mechanism of action for coumarin-based carbonic anhydrase inhibitors.
Fluorescent Probe for Live Cell Imaging
Due to its fluorescent properties, 4-(chloromethyl)-7-hydroxycoumarin can be used as a probe for tracking live cells.[5] 7-hydroxycoumarin derivatives have been identified as high-affinity binders to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF), leading to fluorescence quenching. This property can be exploited in competitive binding assays.[8]
Caption: The principle of using 4-(chloromethyl)-7-hydroxycoumarin as a fluorescent probe for MIF.
This technical guide provides a solid foundation for understanding the chemical properties, structure, and applications of 4-(chloromethyl)-7-hydroxycoumarin. The provided data and protocols are intended to support further research and development efforts involving this versatile compound.
References
- 1. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins incorporating hydroxy- and chloro-moieties selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
